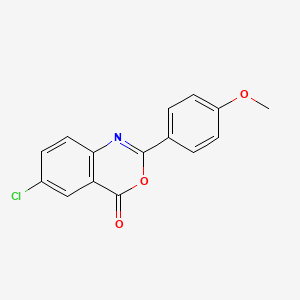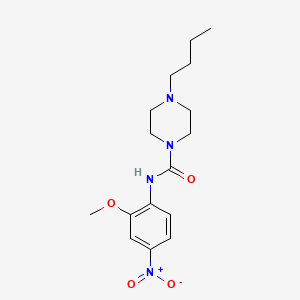![molecular formula C22H13ClF2N2O2 B4716383 N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide](/img/structure/B4716383.png)
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide
Overview
Description
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide is a synthetic compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as CDDO-Im or RTA-408. It belongs to the class of triterpenoids and has been found to have a wide range of biological activities. The purpose of
Mechanism of Action
The mechanism of action of N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide is complex and not fully understood. It has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating the expression of antioxidant and cytoprotective genes. This activation leads to the upregulation of various enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which play important roles in protecting cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide has been found to have numerous biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death in various cell types. Additionally, this compound has been found to improve mitochondrial function and glucose metabolism, which may be beneficial for the treatment of metabolic diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide in lab experiments is its ability to activate the Nrf2 pathway, which is involved in the regulation of numerous genes related to oxidative stress and inflammation. Additionally, this compound has been found to have low toxicity in animal models. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are numerous future directions for the study of N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide. One potential direction is to investigate its potential therapeutic applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and to identify potential molecular targets for its therapeutic effects. Finally, the development of more soluble derivatives of this compound may improve its bioavailability and efficacy in vivo.
Scientific Research Applications
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and cytoprotective properties. This compound has been tested in various preclinical models for the treatment of numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases.
properties
IUPAC Name |
(E)-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF2N2O2/c23-16-12-18(25)17(24)11-15(16)22-27-19-10-14(7-8-20(19)29-22)26-21(28)9-6-13-4-2-1-3-5-13/h1-12H,(H,26,28)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWXTCZLBHCZKP-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B4716309.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{5-[(4-methoxyphenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4716314.png)
![5-{[1-(4-acetylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4716328.png)
![4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate](/img/structure/B4716333.png)
![N-(2-methoxyethyl)-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4716340.png)


![1,3-dimethyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4716364.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-tert-butylbenzamide](/img/structure/B4716371.png)

![methyl 2-[({methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4716384.png)
![methyl 1-butyl-6-(2,4-dichlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4716386.png)
![6-cyclopropyl-1,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4716401.png)
![N-(2,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4716405.png)